molecular formula C17H16N2O B11710837 2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile

2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile

Cat. No.: B11710837
M. Wt: 264.32 g/mol
InChI Key: TWPVSKQOCKYSJE-UHFFFAOYSA-N
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Description

2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile is an organic compound with a complex structure that includes a cyclohexene ring, a carbonyl group, an isoquinoline moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexene with a carbonyl chloride to form the cyclohexene-1-carbonyl intermediate . This intermediate is then reacted with isoquinoline and a nitrile source under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the isoquinoline moiety, in particular, distinguishes it from simpler compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C17H16N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h4-7,9-11,16H,1-3,8H2

InChI Key

TWPVSKQOCKYSJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)N2C=CC3=CC=CC=C3C2C#N

Origin of Product

United States

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